molecular formula C13H18N2O2 B14181552 4-Benzyl-N-hydroxypiperidine-1-carboxamide CAS No. 919996-67-1

4-Benzyl-N-hydroxypiperidine-1-carboxamide

Cat. No.: B14181552
CAS No.: 919996-67-1
M. Wt: 234.29 g/mol
InChI Key: MMBCPKFMAZGTNA-UHFFFAOYSA-N
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Description

4-Benzyl-N-hydroxypiperidine-1-carboxamide is a chemical compound with the molecular formula C13H17NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-N-hydroxypiperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, such as using hydrogen peroxide or other oxidizing agents.

    Carboxamide Formation: The carboxamide group can be formed by reacting the hydroxylated piperidine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as mentioned above, with optimization for yield and purity. The process may include:

    Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-N-hydroxypiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Benzyl chloride, sodium hydride, or other suitable bases.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-Benzyl-N-hydroxypiperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of piperidine derivatives on biological systems.

    Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-N-hydroxypiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group may enhance its binding affinity to these targets, while the hydroxyl and carboxamide groups may participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-4-hydroxypiperidine: Similar structure but lacks the carboxamide group.

    N-Benzylpiperidine-4-carboxaldehyde: Contains an aldehyde group instead of a hydroxyl group.

    Benzyl 4-hydroxy-1-piperidinecarboxylate: Contains an ester group instead of a carboxamide group.

Uniqueness

4-Benzyl-N-hydroxypiperidine-1-carboxamide is unique due to the presence of both the hydroxyl and carboxamide groups, which can participate in a variety of chemical reactions and interactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

CAS No.

919996-67-1

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

4-benzyl-N-hydroxypiperidine-1-carboxamide

InChI

InChI=1S/C13H18N2O2/c16-13(14-17)15-8-6-12(7-9-15)10-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2,(H,14,16)

InChI Key

MMBCPKFMAZGTNA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)NO

Origin of Product

United States

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